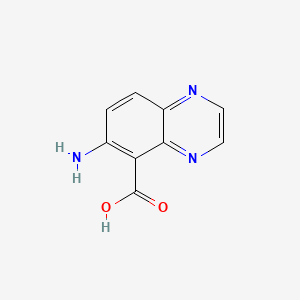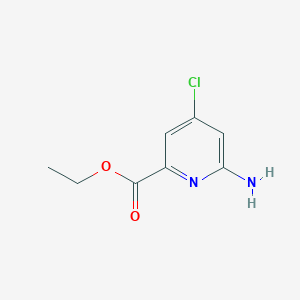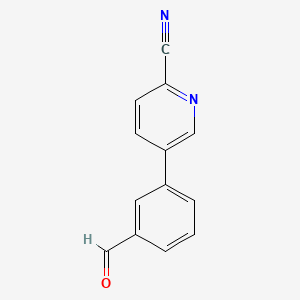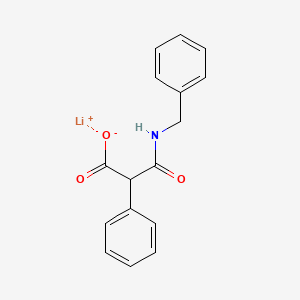
6-Aminoquinoxaline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminoquinoxaline-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H7N3O2 It is a derivative of quinoxaline, featuring an amino group at the 6th position and a carboxylic acid group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-aminoquinoxaline-5-carboxylic acid typically involves the following steps:
Nitration: Quinoxaline is nitrated to form 6-nitroquinoxaline.
Reduction: The nitro group is reduced to an amino group using reagents such as hydrazine hydrate or catalytic hydrogenation with palladium on carbon.
Carboxylation: The aminoquinoxaline is then carboxylated to introduce the carboxylic acid group at the 5th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Hydrazine hydrate, palladium on carbon, or hydrogen gas.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Nitrosoquinoxaline or nitroquinoxaline.
Reduction: Aminoquinoxaline derivatives.
Substitution: N-acyl or N-alkyl quinoxaline derivatives.
Aplicaciones Científicas De Investigación
6-Aminoquinoxaline-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-aminoquinoxaline-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved can vary, but often include binding to active sites or interfering with substrate binding.
Comparación Con Compuestos Similares
Quinoxaline: The parent compound, lacking the amino and carboxylic acid groups.
6-Nitroquinoxaline: An intermediate in the synthesis of 6-aminoquinoxaline-5-carboxylic acid.
Quinoxaline-5-carboxylic acid: Lacks the amino group at the 6th position.
Uniqueness: this compound is unique due to the presence of both an amino group and a carboxylic acid group on the quinoxaline ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C9H7N3O2 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
6-aminoquinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c10-5-1-2-6-8(7(5)9(13)14)12-4-3-11-6/h1-4H,10H2,(H,13,14) |
Clave InChI |
DMSBVDJUZDBBBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CN=C2C(=C1N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine](/img/structure/B13584185.png)



![N-[2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxyethyl]-3-(3-hydroxypropoxy)propanamide](/img/structure/B13584200.png)

![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate](/img/structure/B13584213.png)




![4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B13584238.png)


